![molecular formula C36H62I2N2S2 B12561994 Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide CAS No. 202071-11-2](/img/structure/B12561994.png)
Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide is a complex organic compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a decanediylbis(thio) linkage and octyl groups, making it a subject of interest for researchers.
準備方法
The synthesis of Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide typically involves the reaction of pyridine derivatives with decanediylbis(thio) and octyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
化学反応の分析
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or disulfides.
科学的研究の応用
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids and ylides.
Biology: The compound has shown potential as an antimicrobial and anticancer agent, making it a subject of interest in biological research.
Medicine: Its potential as an anti-malarial and anti-cholinesterase inhibitor has been explored, indicating its relevance in medicinal chemistry.
作用機序
The mechanism of action of Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. In biological systems, it can interact with cell membranes, affecting their permeability and leading to cell death .
類似化合物との比較
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide can be compared with other pyridinium salts such as:
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-methyl-, diiodide: This compound has a similar structure but with methyl groups instead of octyl groups, leading to different chemical properties and applications.
Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-ethyl-, diiodide: The presence of ethyl groups instead of octyl groups results in variations in reactivity and biological activity.
These comparisons highlight the uniqueness of Pyridinium, 4,4’-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide in terms of its structure and applications.
特性
CAS番号 |
202071-11-2 |
|---|---|
分子式 |
C36H62I2N2S2 |
分子量 |
840.8 g/mol |
IUPAC名 |
1-octyl-4-[10-(1-octylpyridin-1-ium-4-yl)sulfanyldecylsulfanyl]pyridin-1-ium;diiodide |
InChI |
InChI=1S/C36H62N2S2.2HI/c1-3-5-7-9-15-19-27-37-29-23-35(24-30-37)39-33-21-17-13-11-12-14-18-22-34-40-36-25-31-38(32-26-36)28-20-16-10-8-6-4-2;;/h23-26,29-32H,3-22,27-28,33-34H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
ZPJKLBWSNIPPDT-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)SCCCCCCCCCCSC2=CC=[N+](C=C2)CCCCCCCC.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene](/img/structure/B12561916.png)
![N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12561917.png)
![[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate](/img/structure/B12561924.png)
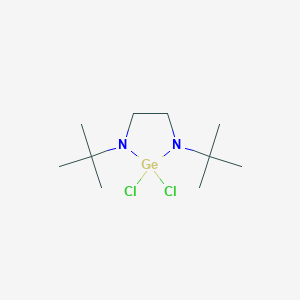
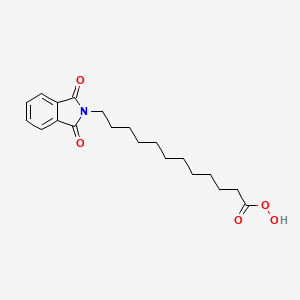
![Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, 1-hydroxy-4-methyl-](/img/structure/B12561939.png)
![{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B12561952.png)
![Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]-](/img/structure/B12561962.png)
![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
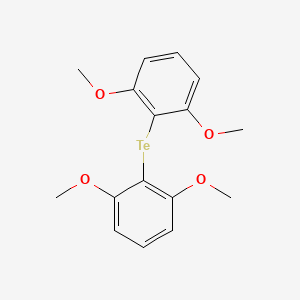
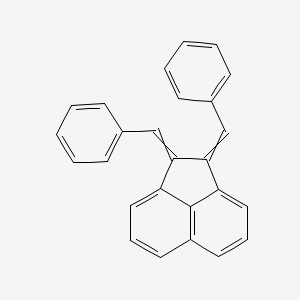
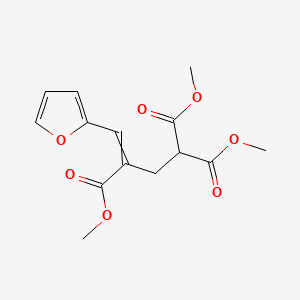
![dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate](/img/structure/B12562005.png)
![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)
